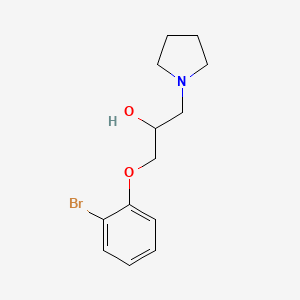

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to achieve the desired product. In the case of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol, although not directly synthesized in the provided papers, similar brominated compounds and methodologies can provide insights into potential synthetic routes. For instance, the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one involved palladium-catalyzed CO insertion and C-H bond activation starting from a 2-(2-bromophenyl)imidazo[1,2-a]pyridine precursor . Similarly, bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates were synthesized from a-bromopropiophenones, which suggests that brominated aromatic compounds can be functionalized with nitrogen-containing heterocycles like pyrrolidine .

Molecular Structure Analysis

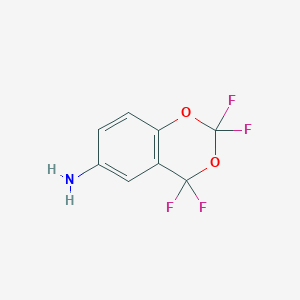

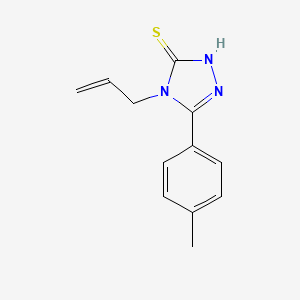

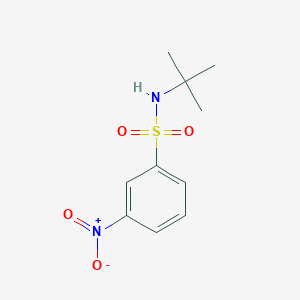

The molecular structure of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol would be expected to contain a bromophenyl group linked via an ether bond (phenoxy) to a pyrrolidinyl-propanol moiety. The presence of bromine suggests potential reactivity in further substitution reactions, while the pyrrolidinyl group could confer certain steric and electronic properties to the molecule. The molecular structures of related compounds, such as the indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones, demonstrate the complexity and diversity of brominated aromatic compounds .

Chemical Reactions Analysis

Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including palladium-catalyzed cascade reactions, as demonstrated in the synthesis of hybrid structures combining indenone and imidazo[1,2-a]pyridine . The presence of a bromine atom on the aromatic ring can facilitate nucleophilic substitution reactions, which could be exploited in the synthesis or further functionalization of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol would be influenced by its functional groups. The bromophenyl group would likely increase the molecular weight and contribute to the lipophilicity of the compound. The pyrrolidinyl group could introduce basicity and affect the compound's solubility in organic solvents. The hydroxyl group in the propanol part would be expected to increase the compound's polarity and potentially its hydrogen bonding capacity. While the papers provided do not directly discuss the properties of this specific compound, they do provide insights into the characterization of similar brominated and heterocyclic compounds using techniques such as NMR, MS, UV-Vis, and IR spectroscopy .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application : The compound is used in the synthesis of a chalcone derivative .

- Method of Application : The first step was the formation of a chalcone derivative using Claisen–Schmidt condensation, which was followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

-

Scientific Field: Fungicide Research

- Application : A similar compound, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, exhibited broad-spectrum antifungal activities .

- Method of Application : The compound was synthesized and its antifungal activities were evaluated against eight phytopathogens .

- Results : The compound exhibited EC50 values of 1.59, 0.46, 0.27 and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani and B. cinerea, respectively .

-

Scientific Field: Neurological Disorder Research

- Application : A similar compound is used in the development of PET probes for imaging brain norepinephrine transporter (NET), which is an important target for the diagnosis of several psychiatric and neuronal disorders .

- Method of Application : The compound was synthesized and used in the development of PET probes .

- Results : The results of this research are not specified in the source .

- Scientific Field: Medicinal Chemistry

- Application : A similar compound, 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1 H,3 H)-dione, was synthesized for potential use in medicinal chemistry .

- Method of Application : The compound was synthesized through a Hantzsch cyclocondensation-type reaction constructed from a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) as a catalyst .

- Results : The reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .

- Scientific Field: Organic Chemistry

- Application : A similar compound, 5- [3- (4-Bromophenyl)-1- (2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6 (1 H ,3 H ,5 H )-tri-one, was synthesized for potential use in organic chemistry .

- Method of Application : The compound was synthesized through a Hantzsch cyclocondensation-type reaction constructed from a chalcone derivative (serving as the C–C–C unit) and 1,3-dimethylbarbituric acid (serving as the dioxopyrimidine unit) in the presence of ammonium chloride using triethylamine (TEA) acting as a Lewis base catalyst .

- Results : Based on the spectroscopic evidence, the reaction stopped at the Michael addition process and did not proceed further to cyclocondensation .

Safety And Hazards

The safety and hazards of “1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol” are not directly available. However, related compounds such as “1-(2-Bromophenoxy)acetone” and “2-(2’-BROMOPHENOXY)PROPANE” have safety data sheets available111213.

Zukünftige Richtungen

There is no specific information available on the future directions of “1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol”. However, the compound could potentially be of interest in various fields of research, given the broad utility of bromophenols and pyrrolidines in synthetic chemistry314.

Eigenschaften

IUPAC Name |

1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15/h1-2,5-6,11,16H,3-4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUOKDVHZIOSSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(COC2=CC=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387790 |

Source

|

| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |

CAS RN |

3680-41-9 |

Source

|

| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)